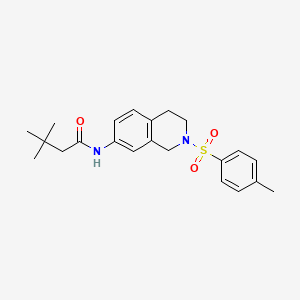

3,3-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

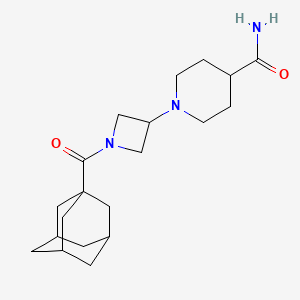

The compound “3,3-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide” is a complex organic molecule that contains several functional groups, including an amide group, a tosyl group, and a tetrahydroisoquinoline group . These functional groups suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a bicyclic ring system. The tetrahydroisoquinoline group would form a bicyclic ring, with the tosyl and amide groups attached to different parts of the molecule .Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo a variety of reactions, including reductions, oxidations, and various C-C bond-forming reactions . The tosyl group is a good leaving group and could be displaced in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group could form hydrogen bonds, which could affect its solubility and boiling point.Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Scientific Research

Tetrahydroisoquinoline derivatives have been explored across various scientific domains, showcasing their versatility and potential in different applications. These compounds are integral to synthetic and medicinal chemistry due to their presence in numerous bioactive molecules and potential for diverse chemical modifications.

Synthetic Pathways and Compound Synthesis : The synthesis of tetrahydroisoquinoline derivatives involves innovative methods to enhance their chemical diversity and biological relevance. Techniques include cycloaddition reactions, anodic cyanation, and Mannich reactions, demonstrating the compound's adaptability in creating pharmacologically interesting molecules (Caira et al., 2014; Louafi et al., 2010).

Anticancer Agents : Certain tetrahydroisoquinoline derivatives have been identified as potential anticancer agents, highlighting the compound's capacity in targeted drug delivery systems. This application underscores the ongoing research into developing more effective and targeted therapies (Yang et al., 2015).

Photovoltaic Applications : Tetrahydroisoquinoline derivatives are also investigated in the context of improving the photoelectric conversion efficiency of dye-sensitized solar cells. This research avenue explores their utility in renewable energy technologies, indicating their potential beyond medicinal chemistry (Wu et al., 2009).

Antimicrobial and Antifungal Activities : The antimicrobial and antifungal properties of certain derivatives have been reported, contributing to the search for new therapeutic agents against resistant pathogens. Such studies reflect the broader implications of these compounds in addressing global health challenges (Elkholy & Morsy, 2006).

Mechanism of Action

It’s worth noting that the compound contains a tetrahydroisoquinoline (thiq) moiety . THIQs are important structural motifs found in various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities . Also, N-benzyl THIQs are known to function as antineuroinflammatory agents .

The compound also contains an indole moiety . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and biological activity. It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

Properties

IUPAC Name |

3,3-dimethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-16-5-9-20(10-6-16)28(26,27)24-12-11-17-7-8-19(13-18(17)15-24)23-21(25)14-22(2,3)4/h5-10,13H,11-12,14-15H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESRZMXCJFLKDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate](/img/structure/B2958147.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2958148.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2958152.png)

![ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2958153.png)

![7-(3-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2958154.png)

![8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2958158.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2958164.png)

![2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine](/img/structure/B2958167.png)